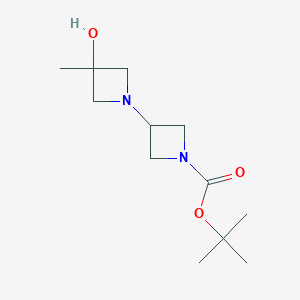
Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate (CAS No. 1257294-14-6) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, chemical properties, and biological activities, supported by relevant research findings and case studies.
- Molecular Formula : C₁₂H₂₂N₂O₃
- Molecular Weight : 242.32 g/mol
- Structure : The compound features a tert-butyl group, an azetidine ring, and a hydroxymethyl substituent, contributing to its unique chemical behavior.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 3-(aminomethyl)azetidine derivatives with appropriate carboxylic acids or their derivatives under controlled conditions. The reaction often utilizes coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired ester linkage.
Antimicrobial Activity
Recent studies have shown that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine have demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 0.5 - 1.0 | Potent against M. tuberculosis |
| Compound B | 4 - 8 | Moderate against S. aureus |
These findings suggest that modifications in the azetidine structure can enhance antimicrobial efficacy, making it a candidate for further drug development.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies indicate that azetidine derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231).
| Cell Line | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| MCF-7 | 17.02 | High |
| MDA-MB-231 | 11.73 | Moderate |
The selectivity index indicates a favorable profile for targeting cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications.
The proposed mechanism of action for these compounds involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, some azetidine derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis.
Case Studies
- Study on Antimicrobial Efficacy : A recent study tested various azetidine derivatives against resistant bacterial strains, revealing that certain modifications led to enhanced activity against M. tuberculosis, with MIC values as low as 0.48 μg/mL for the most potent derivative.
- Anticancer Research : Another investigation focused on the effects of azetidine compounds on MDA-MB-231 cells, demonstrating a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
Properties
IUPAC Name |
tert-butyl 3-(3-hydroxy-3-methylazetidin-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)13-5-9(6-13)14-7-12(4,16)8-14/h9,16H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWAVTVUXCSETO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2CN(C2)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














